molecular formula C7H7F2N3 B13652413 5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B13652413
M. Wt: 171.15 g/mol
InChI Key: NMMDYXJDJQDIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound It features a pyridine ring fused with a pyrazine ring, with fluorine atoms at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrido derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Tetrahydropyrido derivatives.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Difluoropyridines: Compounds with fluorine atoms on a pyridine ring, used in various chemical and biological applications.

Uniqueness

5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to its specific substitution pattern and the combination of pyridine and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H7F2N3

Molecular Weight

171.15 g/mol

IUPAC Name

5,7-difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H7F2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h3,10-11H,1-2H2

InChI Key

NMMDYXJDJQDIAW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N=C(C=C2N1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.